(R)-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with cyano and hydroxy groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl ®-2-(®-cyano(hydroxy)methyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano and hydroxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl ®-2-(®-cyano(hydroxy)methyl)azetidine-1-carboxylate
- 2-Methyl-2-propanyl (2S,4S)-2-[®-cyano(hydroxy)methyl]-4-fluoro-1-pyrrolidinecarboxylate
Uniqueness
®-4-(Cyano(hydroxy)methyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-[(R)-cyano(hydroxy)methyl]-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H7N3O/c1-11-5-6(8(12)4-10)2-7(11)3-9/h2,5,8,12H,1H3/t8-/m0/s1 |
InChI Key |
SLCVLFPDTFKOIJ-QMMMGPOBSA-N |
Isomeric SMILES |
CN1C=C(C=C1C#N)[C@H](C#N)O |
Canonical SMILES |
CN1C=C(C=C1C#N)C(C#N)O |
Origin of Product |
United States |
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